molecular formula C15H15ClN4O B2531459 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1358205-74-9

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2531459
CAS No.: 1358205-74-9
M. Wt: 302.76
InChI Key: ZJLCKOAZXURDLQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrrolidine and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the reaction between N-(4,4-diethoxybutyl)pyrimidin-2-amine and aromatic C-nucleophiles . The reaction mixture is stirred at room temperature for a specified duration, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: Intramolecular cyclization reactions can occur, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

Research indicates that compounds similar to 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide exhibit various biological activities. The following sections outline key applications based on current research findings.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for these compounds ranged from 15.62 to 31.25 μmol/L against MRSA strains, indicating their potential as antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. In vitro studies have reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM for structurally similar compounds, suggesting potent activity against cancer cell proliferation .

Data Summary Table

Activity Type Tested Compound MIC/IC50 Values Remarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Efficacy Study : A detailed investigation assessed the antimicrobial efficacy of various derivatives, including this compound. Results indicated significant effectiveness against MRSA strains, positioning it as a promising candidate for further development in antimicrobial therapies .
  • Cancer Research : In vitro studies conducted on different cancer cell lines revealed that this compound exhibits substantial antiproliferative effects. The research focused on understanding the structure–activity relationships and optimizing the compound for enhanced efficacy against specific cancer types .
  • Biochemical Pathways Evaluation : Research evaluating biochemical pathways influenced by this compound suggested its role in modulating cellular signaling pathways critical for both bacterial survival and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with pyrrolidine rings, such as:

  • 2-(pyrrolidin-1-yl)pyrimidine
  • N-(4,4-diethoxybutyl)pyrimidin-2-amine
  • 2-chloropyrimidine derivatives

Uniqueness

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide, a compound with the CAS number 1358205-74-9, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorinated benzamide structure linked to a pyrrolidine and pyrimidine moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C15H15ClN4O, with a molecular weight of 302.76 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
CAS Number1358205-74-9

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer and bacterial infections. The presence of the pyrimidine and pyrrolidine rings enhances the compound's ability to inhibit specific biological pathways.

Antibacterial Activity

A study evaluated the antibacterial properties of related pyrrole benzamide derivatives, revealing significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as effective antibacterial agents compared to standard controls like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Potential

In another context, compounds featuring similar structural motifs have been examined for their ability to inhibit cancer cell proliferation. For instance, derivatives with benzamide structures have shown promise as RET kinase inhibitors, which are critical in various cancers. These compounds exhibited moderate to high potency in ELISA-based assays, indicating their potential as therapeutic agents .

Case Studies

  • Antibacterial Efficacy : A series of studies highlighted the effectiveness of pyrrole-containing benzamide derivatives against resistant bacterial strains. The lead compound from this series showed an MIC comparable to established antibiotics, suggesting its utility in treating bacterial infections .
  • Cancer Cell Inhibition : Research involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and U-87 MG. These studies utilized flow cytometry and Western blot analyses to confirm the compounds' effects on cell growth and apoptosis pathways .

Research Findings

Recent investigations into the biological activity of related compounds have revealed several important findings:

  • Bioavailability and Stability : Compounds with similar structures have shown high bioavailability and stability under various pH conditions, enhancing their therapeutic potential .
  • Enzyme Inhibition : The interaction of these compounds with enzymes involved in metabolic pathways has been explored, indicating that they may serve as inhibitors for key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Properties

IUPAC Name

4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLCKOAZXURDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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